N-(tert-butoxycarbonyl)-N1-[3-(trifluoromethoxy)phenyl]glycinamide
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Overview
Description
N-(tert-butoxycarbonyl)-N1-[3-(trifluoromethoxy)phenyl]glycinamide is a compound that features a tert-butoxycarbonyl (Boc) protecting group attached to an amide
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-(tert-butoxycarbonyl)-N1-[3-(trifluoromethoxy)phenyl]glycinamide typically involves the protection of an amine group with a Boc group. This can be achieved by reacting the amine with di-tert-butyl dicarbonate in the presence of a base such as sodium hydroxide . The reaction conditions are generally mild, and the Boc group can be added under aqueous conditions or in organic solvents like acetonitrile.
Industrial Production Methods
Industrial production of this compound would likely follow similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the synthesis process. Additionally, the recovery and recycling of reagents, such as boronic acids, can be implemented to reduce costs and environmental impact .
Chemical Reactions Analysis
Types of Reactions
N-(tert-butoxycarbonyl)-N1-[3-(trifluoromethoxy)phenyl]glycinamide can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized under specific conditions to form corresponding oxidized products.
Reduction: Reduction reactions can be performed to remove the Boc protecting group, yielding the free amine.
Substitution: The compound can participate in substitution reactions, where functional groups are replaced by other groups.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and potassium permanganate.
Reduction: Reducing agents such as lithium aluminum hydride or catalytic hydrogenation can be used.
Substitution: Reagents like alkyl halides or acyl chlorides can be employed in substitution reactions.
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, deprotection of the Boc group results in the formation of the free amine, which can further react to form various derivatives .
Scientific Research Applications
N-(tert-butoxycarbonyl)-N1-[3-(trifluoromethoxy)phenyl]glycinamide has several applications in scientific research:
Chemistry: It is used as an intermediate in the synthesis of more complex molecules, particularly in the development of pharmaceuticals.
Biology: The compound can be used in the study of enzyme mechanisms and protein interactions.
Industry: The compound can be used in the production of specialty chemicals and materials.
Mechanism of Action
The mechanism of action of N-(tert-butoxycarbonyl)-N1-[3-(trifluoromethoxy)phenyl]glycinamide involves its interaction with specific molecular targets. The Boc group serves as a protecting group, preventing unwanted reactions during synthesis. Upon deprotection, the free amine can interact with enzymes or receptors, modulating their activity. The trifluoromethoxy group can enhance the compound’s binding affinity and specificity for its targets .
Comparison with Similar Compounds
Similar Compounds
N-(tert-butoxycarbonyl)-N1-phenylglycinamide: Lacks the trifluoromethoxy group, which may result in different binding properties and reactivity.
N-(tert-butoxycarbonyl)-N1-[3-(methoxy)phenyl]glycinamide: Contains a methoxy group instead of a trifluoromethoxy group, potentially altering its chemical and biological properties.
Uniqueness
N-(tert-butoxycarbonyl)-N1-[3-(trifluoromethoxy)phenyl]glycinamide is unique due to the presence of the trifluoromethoxy group, which can significantly influence its chemical reactivity and biological activity. This group can enhance the compound’s lipophilicity, stability, and binding affinity, making it a valuable intermediate in the synthesis of pharmaceuticals and other bioactive molecules .
Properties
IUPAC Name |
tert-butyl N-[2-oxo-2-[3-(trifluoromethoxy)anilino]ethyl]carbamate |
Source
|
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H17F3N2O4/c1-13(2,3)23-12(21)18-8-11(20)19-9-5-4-6-10(7-9)22-14(15,16)17/h4-7H,8H2,1-3H3,(H,18,21)(H,19,20) |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
GBSYCVVSPUHWFG-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)(C)OC(=O)NCC(=O)NC1=CC(=CC=C1)OC(F)(F)F |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H17F3N2O4 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
334.29 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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